Agecorynin C

Description

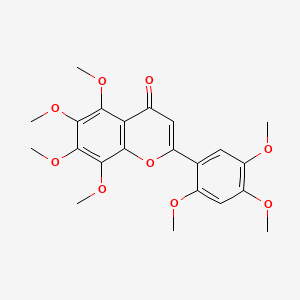

Structure

2D Structure

3D Structure

Properties

CAS No. |

70460-31-0 |

|---|---|

Molecular Formula |

C22H24O9 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5,6,7,8-tetramethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C22H24O9/c1-24-13-10-16(26-3)15(25-2)8-11(13)14-9-12(23)17-18(27-4)20(28-5)22(30-7)21(29-6)19(17)31-14/h8-10H,1-7H3 |

InChI Key |

GQZBZQRNQGILGI-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC |

Other CAS No. |

70460-31-0 |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Agecorynin C

Agecorynin C is a natural product belonging to the flavonoid class of compounds. Its discovery and characterization are the results of detailed phytochemical investigations into plant species, which aim to isolate and identify their chemical constituents. These analytical explorations utilize a range of modern spectroscopic and chromatographic techniques to separate and elucidate the structures of complex molecules from intricate plant extracts. The presence and structure of this compound have been confirmed through such scientific inquiry.

Compound Names Mentioned in the Article

Biosynthetic Pathways and Enzymatic Mechanisms of Agecorynin C

General Flavonoid Biosynthesis Pathways in Plants

The biosynthesis of flavonoids is a well-characterized branch of the phenylpropanoid pathway in plants. nih.gov This intricate process begins with the amino acid phenylalanine. mdpi.com A series of enzymes then catalyze the formation of the basic C6-C3-C6 flavonoid skeleton.

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA. This is accomplished through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumaroyl-CoA ligase (4CL)

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), a crucial intermediate from which various classes of flavonoids are derived. maxapress.com

Table 1: Key Enzymes in the General Flavonoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone. |

From the flavanone intermediate, the pathway branches out to produce a vast array of flavonoid structures through the action of various modifying enzymes, including hydroxylases, reductases, and glycosyltransferases.

Postulated Biosynthetic Routes Leading to Agecorynin C

The structure of this compound, a highly methoxylated flavone (B191248), suggests a biosynthetic pathway that begins with the general flavonoid pathway leading to a flavone backbone, followed by a series of hydroxylation and O-methylation events. A plausible biosynthetic route for this compound is detailed below.

Formation of the Flavanone Core: The biosynthesis would initiate with the formation of the flavanone naringenin (B18129) from p-coumaroyl-CoA and malonyl-CoA, as described in the general pathway.

Hydroxylation of the Flavonoid Skeleton: Following the formation of naringenin, a series of hydroxylation reactions would occur on both the A and B rings. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s) such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), as well as other hydroxylases that act on various positions of the flavonoid rings. Given the high degree of oxygenation in the agecorynins, it is likely that several distinct hydroxylases are involved.

Formation of the Flavone Backbone: The hydroxylated flavanone would then be converted to a flavone. This oxidation reaction, which creates a double bond in the C-ring, is catalyzed by flavone synthase (FNS) . There are two main types of FNS enzymes, FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450 enzyme).

Sequential O-Methylation: The final and defining steps in the biosynthesis of this compound would be a series of O-methylation reactions. These reactions are catalyzed by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the flavone backbone. researchgate.netnih.gov The specific pattern of methylation on this compound would be determined by the regioselectivity of the OMTs present in Ageratum corymbosum. researchgate.net It is likely that multiple OMTs with different substrate and position specificities are involved in the sequential methylation of the polyhydroxylated flavone precursor to yield the final structure of this compound.

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes for this compound biosynthesis have not been isolated, based on the postulated pathway, several key enzyme families are undoubtedly involved.

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): These are fundamental enzymes for the formation of the initial flavanone precursor of all flavonoids, including this compound.

Flavonoid Hydroxylases (P450s): The extensive hydroxylation of the this compound backbone would be carried out by members of the cytochrome P450 superfamily. These enzymes are crucial for determining the oxygenation pattern of the final molecule.

Flavone Synthase (FNS): This enzyme is essential for creating the flavone structure characteristic of this compound.

O-Methyltransferases (OMTs): This is a critical class of enzymes in the biosynthesis of this compound. Plant OMTs are known for their role in the diversification of flavonoids. nih.gov They exhibit remarkable regioselectivity, meaning they specifically methylate certain hydroxyl groups on the flavonoid ring. researchgate.net The unique methylation pattern of this compound is a direct result of the specific OMTs expressed in Ageratum corymbosum. These enzymes belong to the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase superfamily.

Table 2: Postulated Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Function in this compound Biosynthesis |

|---|---|

| Chalcone Synthase (CHS) | Forms the initial C15 chalcone backbone. |

| Chalcone Isomerase (CHI) | Cyclizes the chalcone to a flavanone intermediate. |

| Flavonoid Hydroxylases (P450s) | Introduce multiple hydroxyl groups onto the A and B rings. |

| Flavone Synthase (FNS) | Oxidizes the flavanone intermediate to a flavone. |

| O-Methyltransferases (OMTs) | Sequentially methylate the hydroxyl groups to produce the final polymethoxyflavonoid structure. |

Transcriptional and Post-Translational Regulation of Biosynthetic Genes

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. nih.gov These transcription factors often form a complex, known as the MBW complex, which binds to the promoter regions of the flavonoid biosynthetic genes and activates their transcription.

It is highly probable that the biosynthesis of this compound is regulated in a similar manner. Specific MYB and bHLH transcription factors in Ageratum corymbosum would likely control the expression of the genes encoding CHS, CHI, FNS, hydroxylases, and OMTs involved in the this compound pathway. The expression of these regulatory genes is often influenced by developmental cues and environmental stimuli, which in turn would affect the production of this compound.

Post-translational modifications of the biosynthetic enzymes, such as phosphorylation, can also play a role in regulating their activity and stability, providing another layer of control over the metabolic flux through the pathway.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The biosynthesis of complex natural products like this compound can inspire the development of efficient chemoenzymatic synthesis strategies. Such approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

A plausible chemoenzymatic approach to this compound could involve:

Chemical Synthesis of a Flavone Precursor: A polyhydroxylated flavone core, which serves as the precursor for this compound, could be synthesized chemically.

Enzymatic Methylation: The synthesized polyhydroxylated flavone could then be used as a substrate for in vitro reactions with one or more recombinant O-methyltransferases. By selecting OMTs with known regioselectivity, it would be possible to achieve the specific methylation pattern of this compound. This enzymatic step would circumvent the need for complex protection and deprotection steps often required in purely chemical syntheses of polymethoxylated flavonoids.

This chemoenzymatic strategy offers a potentially more efficient and environmentally friendly route to produce this compound and its analogs for further research and potential applications.

Synthetic Chemistry of Agecorynin C and Its Analogues

Rational Design and Chemical Synthesis of Agecorynin C Analogues

Synthesis of Polymethoxyflavone Derivatives

The synthesis of polymethoxyflavones (PMFs), a class of naturally occurring flavonoids distinguished by the presence of multiple methoxy (B1213986) groups, is a key area in organic synthesis. This compound, a heptamethoxyflavone, exemplifies this class. The general synthetic strategies for PMFs often involve the construction of the flavone (B191248) backbone followed by or concurrent with the introduction of methoxy substituents.

A notable synthetic approach for several PMFs, including nobiletin (B1679382), tangeretin (B192479), isosinensetin, and gardenin A–D, relies on a pivotal intermediate: 2′-hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone rsc.org. This key building block is typically synthesized via a copper chloride (CuCl)-catalyzed Ullmann-type coupling reaction with sodium methoxide (B1231860) (MeONa) rsc.org. This methodology underscores the importance of preparing appropriately substituted aromatic precursors for the subsequent cyclization steps that form the flavone core.

The synthesis of this compound, chemically identified as 5,6,7,8,2′,4′,5′-heptamethoxyflavone, has been reported in the scientific literature tandfonline.com. While specific detailed synthetic procedures for this compound are not extensively detailed within the provided search snippets, its classification as a heptamethoxyflavone implies synthetic routes that would involve comprehensive methylation of a precursor flavone or the strategic assembly of methoxy-substituted aromatic building blocks. The general synthetic paradigms employed for other PMFs, such as those for nobiletin and tangeretin, offer a foundational understanding of the synthetic challenges and methodologies applicable to this compound, particularly concerning efficient etherification and cyclization reactions.

Table 1: Key Intermediate and Reaction in Polymethoxyflavone Synthesis

| Target Polymethoxyflavone(s) | Key Intermediate | Synthetic Method | Reference |

| Nobiletin, Tangeretin, | 2′-hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone | CuCl-catalyzed Ullmann-type coupling with MeONa | rsc.org |

| Isosinensetin, Gardenin A–D | (Synthesis of this intermediate is key for PMFs) | (General strategy for PMF synthesis) | rsc.org |

| This compound | (Specific precursor details not provided in snippet) | (Synthesis described, but details not in snippet) | tandfonline.com |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, designed to modify the properties of a lead compound while preserving or enhancing its biological activity. This approach involves substituting functional groups or molecular fragments with others that share similar steric, electronic, or physicochemical characteristics. Such modifications can significantly influence pharmacokinetic profiles (absorption, distribution, metabolism, and excretion – ADME) and potentially improve potency or mitigate toxicity nih.govspirochem.combaranlab.orgdrughunter.com.

While specific bioisosteric modifications targeting this compound are not explicitly detailed in the provided search results, the fundamental principles of bioisosterism can be applied to its chemical structure. As a polymethoxyflavone, this compound features a flavone core adorned with multiple methoxy (-OCH₃) groups. Potential bioisosteric strategies for this compound could encompass:

Methoxy Group Modifications: Methoxy groups represent stable ether linkages. Bioisosteric replacements for these groups might include other small alkoxy moieties (e.g., ethoxy), thioethers (-SCH₃), or even fluorine atoms, which can modulate lipophilicity and metabolic stability. If a related analogue possessed a hydroxyl (-OH) group, replacing it with a methoxy group or a fluorine atom would represent a common bioisosteric strategy.

Aromatic Ring Modifications: The phenyl rings constituting the flavone structure are amenable to bioisosteric replacements. For instance, substituting a phenyl ring with a bioisosteric heterocycle (such as pyridine (B92270) or thiophene) or altering the substitution pattern on these rings could modulate electronic properties and binding interactions.

Research into the structure-activity relationships (SAR) of related flavonoids, such as baicalein (B1667712) (5,6,7-trihydroxyflavone), indicates that the substitution pattern on the A-ring, particularly the presence and position of hydroxyl groups, critically influences biological activity tandfonline.comoup.com. Although this compound is heavily methoxylated, understanding these SARs provides a basis for predicting which positions might be crucial for molecular interactions and thus suitable for bioisosteric modification. For example, if a methoxy group at a particular position were found to be detrimental to activity, its replacement with a bioisosteric group that maintains essential electronic or steric interactions could be a viable strategy.

Table 2: Common Bioisosteric Replacements in Medicinal Chemistry (Applicable to Flavonoids)

| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

| Hydroxyl (-OH) | Methoxy (-OCH₃), Fluorine (-F), Amino (-NH₂), Thiol (-SH) | Modulate H-bonding, lipophilicity, metabolic stability, acidity/basicity. |

| Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃), Methyl (-CH₃), Difluoromethyl (-CF₂H) | Alter lipophilicity, steric bulk, metabolic susceptibility. |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide (-SO₂NH₂), Hydroxamic acid (-CONHOH) | Mimic acidity, improve membrane permeability, alter H-bonding. |

| Phenyl Ring | Pyridyl, Thienyl, Furyl, Biphenyl, Cyclohexyl | Modify electronic distribution, lipophilicity, metabolic stability, and molecular shape. |

| Amide (-CONH-) | Ester (-COO-), Sulfonamide (-SO₂NH-), Imidate (-C(=NH)-) | Alter H-bonding, metabolic stability (resistance to hydrolysis). |

Computational Modeling for Synthetic Route Optimization

Key applications of computational modeling in the optimization of synthetic routes include:

Reaction Mechanism Elucidation and Prediction: Techniques such as Density Functional Theory (DFT) are valuable for studying reaction mechanisms at a molecular level. This enables a deeper understanding of transition states, activation energies, and potential side reactions, thereby guiding the selection of optimal catalysts, solvents, and temperatures mdpi.com. Algorithms designed for predicting reaction outcomes can also suggest viable synthetic steps and identify potential bottlenecks plos.orgelifesciences.org.

Catalyst Design and Screening: Computational methods are crucial for designing and screening catalysts for specific chemical transformations. By modeling the interaction between a catalyst and reactants, researchers can predict catalytic activity and selectivity, paving the way for the development of more efficient and sustainable synthetic processes mdpi.com. In the context of PMF synthesis, this could involve optimizing catalysts for methylation, cyclization, or coupling reactions.

Process Optimization: Computational fluid dynamics (CFD) and other modeling techniques can be employed to optimize reaction parameters such as concentration, temperature, pressure, and mixing, with the goal of maximizing yield and minimizing reaction time.

Retrosynthetic Analysis: Computational tools can aid in retrosynthetic planning by analyzing established reactions and proposing potential disconnections to arrive at readily available starting materials. This facilitates the design of shorter, more convergent synthetic routes.

While specific computational studies focused on optimizing the synthesis of this compound were not detailed in the provided snippets, the general applicability of these methods to complex organic synthesis is well-established mdpi.complos.orgelifesciences.orgnih.gov. For instance, computational modeling could be utilized to:

Predict the regioselectivity of methylation reactions if hydroxyl precursors were employed.

Model the cyclization step essential for forming the flavone core, thereby optimizing conditions for yield and purity.

Evaluate the feasibility and efficiency of various protecting group strategies, if necessary.

By integrating computational insights with experimental validation, chemists can develop robust and efficient synthetic routes for this compound and its analogues, thereby accelerating the discovery and development of these potentially valuable compounds.

Compound List:

this compound

Nobiletin

Tangeretin

Isosinensetin

Gardenin A

Gardenin B

Gardenin C

Gardenin D

Baicalein

5,6,7-Trihydroxyflavone

Agehoustin A

Agehoustin B

Agehoustin C

Agehoustin D

Eupalestin

Exoticin

Purpurascenin

Heliohoustine

Lycopsamine

Retroustine

Precocene I

Precocene II (Agerarin)

Diazoprogesterone

Hexadecanoic acid

Squalene

5,6,7,8,2′,4′,5′-heptamethoxyflavone (this compound)

5, 6, 7, 2′, 3′, 4′, 5′- heptamethoxyflavone (Agehoustin B)

5-hydroxy-3, 6, 7, 8, 3′, 4′, 5′- heptamethoxyflavone

5, 7, 8, 2′, 3′, 4′, 5′- heptamethoxyflavone

2′-hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate a detailed article on the "Molecular and Cellular Pharmacology of this compound" that adheres to the specific outline provided.

Detailed investigations and published findings regarding this compound's specific mechanisms and kinetics in relation to:

Alpha-Glucosidase

Matrix Metalloproteinases (MMP-2, MMP-9)

Cholinesterases (AChE and BChE)

Tyrosinase

And its specific antioxidant and free radical scavenging activities

could not be located. Therefore, it is not possible to provide a scientifically accurate and thorough article on this subject at this time.

Molecular and Cellular Pharmacology of Agecorynin C: Mechanistic Studies

Antioxidant and Free Radical Scavenging Activities

Mechanisms of Antioxidant Action (e.g., DPPH, FRAP, ABTS assays)

Information regarding the antioxidant capacity of Agecorynin C as measured by common assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is not available in the existing scientific literature. Consequently, no data on its radical scavenging or reducing capabilities can be presented.

Cellular Antioxidant Defense System Modulation

There is currently no published research detailing the effects of this compound on the cellular antioxidant defense system. This includes any potential modulation of antioxidant enzymes or related signaling pathways within cellular models.

In Vitro Cellular Activity and Signaling Pathways

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., HCT 116)

No studies have been published that investigate the antiproliferative or cytotoxic effects of this compound on any cancer cell lines, including the human colorectal carcinoma cell line HCT 116. As a result, data such as IC₅₀ values are not available.

Modulation of Cell Cycle Progression in Vitro

Research on the impact of this compound on the regulation of cell cycle progression in vitro has not been reported. There are no findings on its potential to induce cell cycle arrest at any phase.

Induction of Apoptosis Mechanisms in Cellular Models

There is no available data from studies on the induction of apoptosis by this compound in cellular models. The mechanisms by which it might trigger programmed cell death, including the activation of caspases or modulation of apoptotic proteins, remain uninvestigated.

Impact on Cellular Differentiation Processes

Cellular differentiation is the fundamental process by which unspecialized cells acquire specialized features to perform specific functions. wikipedia.orgbritannica.comkhanacademy.orgoregonstate.education The dysregulation of this process is implicated in numerous diseases. Polymethoxyflavones, the class of compounds to which this compound belongs, have been shown to modulate several differentiation pathways.

Research indicates that PMFs can influence the differentiation of various cell lineages, including those involved in the immune response and bone metabolism. For instance, certain PMFs have been found to inhibit the in vitro differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in chronic inflammation. nii.ac.jp Another significant area of impact is osteoclastogenesis, the differentiation of osteoclasts, which are cells responsible for bone resorption. The PMF nobiletin (B1679382) has been demonstrated to potently suppress the differentiation of osteoclast precursors. nih.gov This suggests a potential role for PMFs in regulating bone homeostasis. Furthermore, metabolites of PMFs can attenuate the differentiation of monocytes into macrophages, a key event in the inflammatory cascade. nih.gov Given that the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell differentiation and is a known target of PMFs, it is plausible that this compound exerts its influence on cellular differentiation through modulation of this pathway. sciopen.comnih.gov

Table 1: Effects of Polymethoxyflavones (PMFs) on Cellular Differentiation

| Compound/Class | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Polymethoxyflavones | T helper 17 (Th17) cells | Inhibition of differentiation | nii.ac.jp |

| Nobiletin | Osteoclast precursors | Significant suppression of differentiation | nih.gov |

| Nobiletin Metabolite | Monocytes | Attenuation of differentiation to macrophages | nih.gov |

Anti-inflammatory Modulatory Mechanisms

Chronic inflammation is a key driver of many age-related diseases, and the search for effective anti-inflammatory agents is a major focus of biomedical research. nih.gov PMFs, including those isolated from the Ageratum genus, have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govtandfonline.com

A primary mechanism of anti-inflammatory action is the suppression of key inflammatory mediators. Studies on standardized extracts of PMFs from Ageratum conyzoides have shown a significant reduction in paw edema and nociceptive responses, which were induced by inflammatory molecules like prostaglandin (B15479496) E2 (PGE2) and the cytokine interleukin-1β (IL-1β). nih.govresearchgate.net

In cell culture models, PMFs consistently demonstrate the ability to inhibit the production of pro-inflammatory molecules from immune cells like macrophages. For example, PMFs such as tangeretin (B192479) and others isolated from citrus peels effectively inhibit the release of nitric oxide (NO) and downregulate the expression of inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). nih.govtandfonline.com Similarly, cryptochlorogenic acid, another compound isolated from the related Ageratina genus, was found to reduce levels of NO, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a panel of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8). nih.gov This body of evidence strongly suggests that this compound likely shares the ability to inhibit the production of these critical inflammatory mediators.

Table 2: Inhibition of Inflammatory Mediators by PMFs and Related Compounds

| Compound/Extract | Mediator | Cell Model | Result | Reference |

|---|---|---|---|---|

| Ageratum conyzoides PMF Extract | PGE2, IL-1β | In vivo (mice) | Reduced nociception | nih.govresearchgate.net |

| Tangeretin | NO, TNF-α, IL-6, IL-1β | LPS-stimulated microglia | Inhibition of production | tandfonline.com |

| Various PMFs | NO, IL-1β, IL-6, TNF-α | ox-LDL-induced RAW264.7 cells | Inhibition of expression/release | nih.gov |

| Cryptochlorogenic Acid | NO, iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-8 | LPS-induced RAW264.7 cells | Reduction in levels | nih.gov |

The anti-inflammatory effects of PMFs are underpinned by their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs in inflammatory signaling. nih.govaginganddisease.orgnih.gov

NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, a kinase complex (IKK) phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. aginganddisease.org Research has shown that PMFs can directly interfere with this process. For instance, nobiletin inhibits the degradation of IκBα, while tangeretin prevents the phosphorylation of both IκBα and IKK. nih.govtandfonline.com Studies on compounds from Ageratina also confirm that their anti-inflammatory effects are mediated by blocking the NF-κB pathway via inhibition of IKK and IκB phosphorylation. nih.gov

The MAPK family of proteins (including ERK, JNK, and p38) also plays a critical role in transmitting extracellular signals to the nucleus to initiate inflammatory responses. nih.govmdpi.com PMFs have been shown to inhibit the phosphorylation, and thus the activation, of key MAPK proteins like ERK and JNK, thereby disrupting this signaling cascade. tandfonline.com By targeting both the NF-κB and MAPK pathways, PMFs, and likely this compound, can exert potent and broad-spectrum anti-inflammatory effects. jfda-online.com

Antimicrobial Activity Assessment

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Natural products, including compounds from plants like Ageratum conyzoides, are a promising source of such agents. phcogj.com

Extracts from Ageratum conyzoides, a known source of PMFs, have demonstrated significant antibacterial activity against a wide range of pathogenic bacteria. nih.gov The spectrum of activity includes both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Yersinia enterocolitica, and Salmonella gallinarum. nih.govscispace.com

Studies have quantified this activity, showing potent inhibition. For example, a hexane (B92381) extract of A. conyzoides leaves showed 100% susceptibility against S. aureus, Y. enterocolitica, S. gallinarum, and E. coli. scispace.com Fractions from the plant have also proven effective against multidrug-resistant (MDR) Streptococcus pneumoniae, exhibiting zones of inhibition ranging from 9 to 23 mm. wjpmr.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration needed to inhibit bacterial growth, has been reported to be as low as 6.25 mg/mL for some fractions against MDR S. pneumoniae. wjpmr.com Furthermore, an ethyl acetate (B1210297) fraction demonstrated notable potency against uropathogenic E. coli and K. pneumoniae, with MIC values in the range of 1.25–10 mg/mL and 5–12.5 mg/mL, respectively. nih.gov These findings highlight the potential of compounds within Ageratum, such as this compound, as leads for new antibacterial drugs.

Table 3: Antibacterial Activity of Ageratum conyzoides Extracts

| Bacterial Strain | Extract/Fraction | Efficacy Measurement | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Hexane Extract | Zone of Inhibition | - | scispace.com |

| Escherichia coli | Hexane Extract | Zone of Inhibition | - | scispace.com |

| MDR Streptococcus pneumoniae | n-Hexane Fraction | Zone of Inhibition | 9-23 mm | wjpmr.com |

| MDR Streptococcus pneumoniae | n-Hexane Fraction | MIC | 6.25 mg/mL | wjpmr.com |

| Uropathogenic E. coli | Ethyl Acetate Fraction | MIC | 1.25-10 mg/mL | nih.gov |

| Uropathogenic K. pneumoniae | Ethyl Acetate Fraction | MIC | 5-12.5 mg/mL | nih.gov |

The broader class of flavonoids, which includes PMFs, is known to possess a wide range of antimicrobial properties. While direct studies on the antifungal and antiviral effects of this compound are limited, research on related extracts and the flavone (B191248) class provides valuable insights.

Antifungal Properties: Extracts from Ageratum conyzoides have shown inhibitory activity against pathogenic fungi, including species of Candida. nih.gov In one study, endophytic bacteria isolated from the Ageratum plant itself produced compounds with strong antifungal effects, inhibiting the mycelial growth of the dermatophyte Microsporum canis by over 80%. smujo.id This suggests that the plant and its associated microbiome are a rich source of antifungal compounds. The mechanisms for antifungal action in natural compounds often involve the disruption of the fungal cell membrane and the inhibition of key enzymes, such as those involved in ergosterol (B1671047) biosynthesis. nih.govmdpi.com

Antiviral Properties: Research on the broader class of flavones has established their potential as antiviral agents. Flavones can act at multiple stages of a viral infection, including viral entry into the host cell, replication of the viral genome, and the translation of viral proteins. This broad mechanism of action gives them activity against a variety of both DNA and RNA viruses. Given that this compound is a member of the flavone family, it is reasonable to hypothesize that it may also possess antiviral capabilities, though specific research is required to confirm this.

Structure Activity Relationship Sar Studies of Agecorynin C and Its Analogues

Correlating Specific Methylation Patterns with Bioactivity

Methylation is a common modification in flavonoids that can significantly impact their biological properties. researchgate.netscispace.comresearchgate.net The position and number of methyl groups on the flavonoid scaffold can alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets. researchgate.netresearchgate.net

In the context of Agecorynin C, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues with varied methylation patterns. This would help in elucidating the role of each methyl group in its observed bioactivity. Key questions that such a study would aim to answer include:

Impact of individual methyl groups: Does the removal or relocation of a specific methyl group on the A or B ring enhance or diminish the biological activity?

Comparison with hydroxylated analogues: How does the bioactivity of this compound compare to its unmethylated (hydroxylated) precursor? Methylation can protect the flavonoid from rapid metabolism, potentially leading to improved bioavailability and sustained in vivo activity. researchgate.net

The findings from such studies could be tabulated to provide a clear correlation between the methylation pattern and biological activity, as illustrated in the hypothetical table below.

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |

| This compound | OCH3 | OCH3 | OCH3 | H | [Hypothetical Value] |

| Analogue 1 | OH | OCH3 | OCH3 | H | [Hypothetical Value] |

| Analogue 2 | OCH3 | OH | OCH3 | H | [Hypothetical Value] |

| Analogue 3 | OCH3 | OCH3 | OH | H | [Hypothetical Value] |

| Analogue 4 | OCH3 | OCH3 | OCH3 | OCH3 | [Hypothetical Value] |

Influence of Flavone (B191248) Ring Substituents on Target Interaction

The substituents on the flavone rings (A, B, and C rings) play a crucial role in the molecule's interaction with its biological targets. nih.govmdpi.commdpi.com The nature, position, and stereochemistry of these substituents can dictate the binding affinity and selectivity of the compound. For flavonoids, the presence of hydroxyl and methoxy (B1213986) groups are particularly important for their interactions. nih.govmdpi.com

A comprehensive SAR study on this compound would investigate the influence of various substituents on its flavone rings. This would involve modifying the core structure to introduce or alter functional groups and assessing the impact on bioactivity. Key areas of investigation would include:

Role of the C2-C3 double bond: The presence of the double bond in the C ring of flavones is known to be important for the antioxidant activity of some flavonoids. mdpi.com

Hydroxyl group substitutions: The position and number of hydroxyl groups can significantly affect antioxidant and other biological activities. nih.govmdpi.com For instance, hydroxyl groups on the B-ring are often critical for radical scavenging activity. mdpi.com

Other functional groups: Introducing other functional groups such as halogens, alkyl chains, or glycosidic moieties could modulate the compound's physicochemical properties and its interaction with target proteins.

These studies help in understanding the specific interactions, such as hydrogen bonding or hydrophobic interactions, that are essential for the biological activity of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models can be predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources. mdpi.com

For this compound and its analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model for this compound analogues could provide valuable insights into the structural features that are most influential for their bioactivity and guide the design of new, more potent compounds.

Pharmacophore Identification and Molecular Docking Studies

Pharmacophore modeling and molecular docking are powerful computational tools used to understand the interaction between a ligand and its biological target at a molecular level.

Pharmacophore Identification: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com For this compound, a pharmacophore model could be developed based on a set of active analogues. nih.gov This model would highlight the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are crucial for its activity. This pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits. dovepress.comnih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. dovepress.com If the biological target of this compound is known, docking studies could be performed to visualize its binding mode within the active site of the protein. This would provide detailed information about the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Docking studies can help to rationalize the SAR data and provide a structural basis for the observed activities of this compound and its analogues.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex. nih.govmdpi.comnih.gov

For the this compound-target complex, an MD simulation would typically start with the docked pose obtained from molecular docking. The simulation would then calculate the trajectory of the atoms over a period of time, providing insights into:

Binding Stability: The stability of the interactions between this compound and the target protein can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms.

Key Interacting Residues: MD simulations can highlight the key amino acid residues that form stable and persistent interactions with the ligand throughout the simulation.

Conformational Changes: The simulation can reveal any conformational changes in the protein's active site induced by the binding of this compound.

MD simulations can provide a more realistic and detailed understanding of the ligand-target interactions, which is invaluable for the rational design of more effective analogues.

Advanced Research Applications and Methodologies

Agecorynin C as a Molecular Probe for Biological Target Elucidation

The use of compounds as molecular probes is crucial for understanding biological processes and identifying their targets. Methodologies such as affinity chromatography, pull-down assays, and chemical proteomics are foundational in this area.

Affinity Chromatography and Pull-down Assays

Affinity chromatography and pull-down assays are well-established techniques used to isolate and identify proteins that interact with a specific molecule of interest medchemexpress.comneb.comcambridgemedchemconsulting.comnih.govqyaobio.comresearchgate.netki.se. These methods typically involve immobilizing a compound (or a derivative) onto a solid support and then incubating it with a biological sample (e.g., cell lysate). Proteins that bind to the immobilized compound are captured, washed, and then eluted for identification, often by mass spectrometry medchemexpress.comnih.govresearchgate.net. While these techniques are broadly applied to natural products and small molecules for target identification, specific studies detailing the use of this compound in affinity chromatography or pull-down assays for target elucidation were not identified in the provided search results.

Chemical Proteomics Approaches

Chemical proteomics employs chemical probes and advanced analytical techniques, particularly mass spectrometry-based proteomics, to identify and characterize the interactions of small molecules with proteins across the entire proteome researchgate.netfrontiersin.orgki.searchive.orgresearchgate.netwikipedia.orgmdpi.comscilifelab.se. These approaches are vital for target deconvolution, understanding mechanisms of action, and identifying off-target effects frontiersin.orgwikipedia.orgscilifelab.senih.gov. Despite the utility of chemical proteomics in drug discovery and chemical biology, specific research detailing the application of this compound within these sophisticated proteomic strategies was not found in the provided literature.

Integration into High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) is a methodology that enables the rapid testing of large libraries of compounds against biological targets or cellular phenotypes criver.comsigmaaldrich.cnnih.govwiley.comthe-scientist.comaxcelead-us.commdpi.com. This process, often automated, is instrumental in identifying initial "hit" compounds with potential therapeutic activity sigmaaldrich.cnthe-scientist.comaxcelead-us.com. While HTS is a cornerstone of modern drug discovery, no specific research findings were found that document the integration or screening of this compound within HTS platforms.

Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, such as metabolomics and proteomics, provide comprehensive insights into biological systems. Metabolomics, the study of small molecules (metabolites) within an organism, has been instrumental in identifying this compound as a flavonoid in various natural product extracts, including red marine algae and seaweeds researchgate.netacs.orgresearchgate.netfrontiersin.orgresearchgate.net. These studies utilized techniques like LC-MS and ¹H NMR to characterize its presence and profile researchgate.netacs.orgfrontiersin.org. While this compound has been identified through metabolomic profiling, specific research findings detailing its investigation within proteomics studies or other omics technologies beyond its initial metabolite identification were not found in the provided search results.

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Biological Targets of Agecorynin C

The initial and most critical step in understanding the potential of a new phytochemical like this compound is to identify its biological targets. This involves a multi-pronged approach that combines computational and experimental methods to predict and validate its interactions within a biological system.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide initial predictions about potential protein targets. mdpi.comnih.gov These in silico methods are instrumental in narrowing down the vast number of possibilities, allowing researchers to focus their efforts on the most likely candidates. mdpi.com

Following computational analysis, a variety of in vitro experimental assays are essential for validation. These can range from broad, high-throughput screening against panels of known enzymes and receptors to more targeted assays based on the computational predictions. Techniques like affinity chromatography and mass spectrometry-based proteomics can help to isolate and identify binding partners of this compound from cell lysates, providing direct evidence of its molecular interactions.

| Research Phase | Techniques | Purpose |

| Prediction | Molecular Docking, QSAR Modeling, Pharmacophore Mapping | To identify potential biological targets based on the chemical structure of this compound. |

| Validation | High-Throughput Screening, Affinity Chromatography, Mass Spectrometry | To experimentally confirm the predicted interactions and discover novel targets. |

| Characterization | Enzyme Kinetic Assays, Receptor Binding Assays, Cellular Thermal Shift Assays | To determine the nature and strength of the interaction between this compound and its targets. |

Exploration of Synergistic Effects with Other Phytochemicals

Nature rarely relies on a single compound; often, the biological effects of plant extracts are the result of complex interactions between multiple phytochemicals. ishs.org Investigating the synergistic potential of this compound with other known bioactive compounds could unlock enhanced therapeutic effects. nih.govnih.gov

A systematic approach would involve screening this compound in combination with a library of well-characterized phytochemicals, such as flavonoids, terpenoids, and alkaloids. researchgate.net The isobologram analysis is a standard method to determine whether the combined effect is synergistic, additive, or antagonistic. nih.gov Understanding these interactions is crucial, as synergistic combinations may allow for lower effective doses, potentially reducing side effects and overcoming resistance mechanisms. nih.gov

Sustainable Production Methods Beyond Natural Extraction

The reliance on natural extraction from plant sources can be a significant bottleneck for the widespread study and potential application of a new phytochemical. Factors such as low yield, geographical limitations of the plant source, and environmental impact necessitate the development of sustainable production methods. chimia.chgood-time-invest.com

Several promising avenues exist for the sustainable production of complex molecules like this compound:

Plant Cell and Tissue Culture: Cultivating plant cells or tissues in bioreactors offers a controlled environment for producing the desired compound, independent of geographical and seasonal variations.

Metabolic Engineering in Microorganisms: Introducing the biosynthetic pathway of this compound into microorganisms like E. coli or yeast can enable large-scale, cost-effective production through fermentation.

Total and Semi-Synthesis: Chemical synthesis provides a route to produce this compound and its analogs with high purity and allows for structural modifications to optimize its activity.

| Production Method | Advantages | Challenges |

| Plant Cell/Tissue Culture | Controlled environment, consistent yield | Slow growth rates, optimization of culture conditions |

| Metabolic Engineering | High yield, scalability, cost-effective | Complex pathway elucidation and transfer |

| Chemical Synthesis | High purity, structural modification | Complex multi-step synthesis, potential for low overall yield |

Development of Advanced Delivery Systems for In Vitro Studies

The physicochemical properties of a novel compound, such as its solubility and stability, can significantly impact its efficacy in in vitro assays. To ensure accurate and reproducible results, the development of advanced delivery systems is crucial.

For poorly soluble compounds, formulation strategies such as the use of co-solvents, surfactants, or encapsulation in nanoparticles can enhance their bioavailability in cell culture media. nih.govnih.gov Liposomes and polymeric micelles are examples of nanocarriers that can encapsulate hydrophobic compounds, facilitating their delivery to cells in an aqueous environment. nih.gov These delivery systems can improve the compound's stability and ensure that the observed biological effects are a true representation of its activity.

Collaborative Research Initiatives and Data Sharing Platforms

Accelerating the research and development of a new compound like this compound requires a collaborative effort. Open science initiatives and data-sharing platforms can play a pivotal role in this process. lifechemicals.com

Establishing consortia of academic and industry researchers can foster the sharing of expertise, resources, and data. plantadvanced.com Publicly accessible databases that collate information on the chemical properties, biological activities, and molecular targets of phytochemicals can prevent the duplication of efforts and facilitate the generation of new hypotheses. lifechemicals.com Such collaborative frameworks are essential for navigating the complex path from discovery to potential application.

Q & A

Basic Research Questions

Q. How can researchers systematically identify and characterize Agecorynin C in natural or synthetic samples?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, HPLC-MS) and chromatographic separation to isolate and confirm the compound’s structure. For purity assessment, employ quantitative nuclear magnetic resonance (qNMR) or high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries or synthetic standards. For novel compounds, provide full characterization protocols, including crystallographic data if available .

Q. What strategies are effective for synthesizing this compound with high yield and reproducibility?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalysts, solvent systems) using design-of-experiment (DoE) approaches. Validate scalability by testing batch-to-batch consistency. Include detailed synthetic pathways in supplementary materials, ensuring compliance with journal guidelines for experimental reproducibility .

Q. How should researchers conduct a rigorous literature review to contextualize this compound’s biological activity?

- Methodological Answer : Use systematic search strategies across academic databases (e.g., PubMed, SciFinder) with keywords like “this compound biosynthesis,” “pharmacological activity,” and “mechanistic studies.” Apply inclusion/exclusion criteria (e.g., peer-reviewed articles, in vivo/in vitro evidence) and document search protocols to minimize bias. Use tools like PRISMA flowcharts for transparency .

Q. What experimental controls are essential for assessing this compound’s bioactivity in cell-based assays?

- Methodological Answer : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known inhibitors/activators). Validate assay specificity using gene knockout models or pharmacological blockers. Report dose-response curves with IC50/EC50 values and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Perform orthogonal assays (e.g., CRISPR screening, proteomics) to validate initial findings. Use meta-analysis to reconcile discrepancies across studies, considering variables like cell line heterogeneity or compound purity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?

- Methodological Answer : Adopt OECD guidelines for animal studies, including dose-ranging experiments, histopathological analyses, and pharmacokinetic profiling. Use blinded scoring for toxicity endpoints to reduce bias. For translational relevance, incorporate human-relevant models (e.g., organoids) .

Q. How can researchers address challenges in scaling up this compound production for preclinical studies?

- Methodological Answer : Evaluate synthetic versus biosynthetic routes using cost-benefit analysis (e.g., yield, environmental impact). Partner with analytical chemistry teams to monitor impurities during scale-up. Document scalability challenges in supplementary materials for peer review .

Q. What computational methods are suitable for predicting this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Employ molecular docking, QSAR modeling, or machine learning algorithms trained on analogous compounds. Validate predictions with mutagenesis studies or isotopic labeling. Ensure transparency by sharing code/data repositories .

Q. How should researchers handle ethical concerns when studying this compound’s effects on human-derived samples?

- Methodological Answer : Obtain informed consent and IRB approval for human tissue use. Follow GDPR or HIPAA guidelines for data anonymization. Include ethical compliance statements in manuscripts, referencing institutional review board protocols .

Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by combining multiple data sources (e.g., biochemical assays, omics data) and statistical methods (e.g., Bayesian analysis) to resolve inconsistencies .

- Reproducibility Protocols : Adopt COSMIN guidelines for methodological quality assessment, including independent replication studies and open-access data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.